molecular formula C9H8BrClN2S B13612403 5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide CAS No. 2792185-54-5

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide

Cat. No.: B13612403
CAS No.: 2792185-54-5
M. Wt: 291.60 g/mol
InChI Key: ABFUHVGJEHCODC-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide typically involves the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anti-inflammatory effects. The compound may also interfere with nucleic acid synthesis, contributing to its antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)-1,3-thiazol-2-aminehydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

CAS No.

2792185-54-5

Molecular Formula

C9H8BrClN2S

Molecular Weight

291.60 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C9H7ClN2S.BrH/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8;/h1-5H,(H2,11,12);1H

InChI Key

ABFUHVGJEHCODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N.Br

Origin of Product

United States

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